N-(1H-indazol-5-yl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(1H-indazol-5-yl)-2-methylfuran-3-carboxamide is a heterocyclic compound that features both an indazole and a furan ring. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The furan ring can be introduced through a subsequent reaction with 2-methylfuran-3-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are often employed to facilitate the cyclization and coupling reactions . Solvent-free and catalyst-free conditions are also explored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
N-(1H-indazol-5-yl)-2-methylfuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The indazole moiety is known to inhibit enzymes such as histone deacetylases, which play a role in gene expression and cancer progression . The furan ring may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as:
- N-(1H-indazol-5-yl)-N-hydroxypropenamides
- 2H-indazoles
- 1H-indazole-6-carboxaldehyde derivatives
Uniqueness
N-(1H-indazol-5-yl)-2-methylfuran-3-carboxamide is unique due to the presence of both indazole and furan rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H11N3O2 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-(1H-indazol-5-yl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c1-8-11(4-5-18-8)13(17)15-10-2-3-12-9(6-10)7-14-16-12/h2-7H,1H3,(H,14,16)(H,15,17) |
InChI Key |
CHPCGLJDEDQEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
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